molecular formula C16H8N2 B1601987 3,8-Diethynyl-1,10-phenanthroline CAS No. 640297-84-3

3,8-Diethynyl-1,10-phenanthroline

Cat. No.: B1601987
CAS No.: 640297-84-3
M. Wt: 228.25 g/mol
InChI Key: ZCPVSKKKVVMMPV-UHFFFAOYSA-N
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Description

3,8-Diethynyl-1,10-phenanthroline is an organic compound characterized by the presence of two ethynyl groups attached to the 3rd and 8th positions of a 1,10-phenanthroline core. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diethynyl-1,10-phenanthroline typically involves the following steps :

    Starting Material: The process begins with 3,8-bis(trimethylsilanylethynyl)-1,10-phenanthroline.

    Reaction Conditions: This compound is dissolved in tetrahydrofuran (THF) and treated with 1 M potassium hydroxide (KOH) in methanol.

    Reaction Time: The mixture is stirred at room temperature for 24 hours.

    Workup: Water is added to the reaction mixture, and the product is extracted with dichloromethane (CH2Cl2). The solvent is then removed under reduced pressure to yield this compound as a colorless solid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve ensuring the purity of starting materials and optimizing reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,8-Diethynyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethynyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted phenanthroline derivatives.

Scientific Research Applications

3,8-Diethynyl-1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Diethynyl-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of ethynyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and catalysts.

Properties

IUPAC Name

3,8-diethynyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2/c1-3-11-7-13-5-6-14-8-12(4-2)10-18-16(14)15(13)17-9-11/h1-2,5-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPVSKKKVVMMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578655
Record name 3,8-Diethynyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640297-84-3
Record name 3,8-Diethynyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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